4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl and a molecular weight of 243.69 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group. It is commonly used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine, followed by carboxylation to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides structural stability. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
4-(2-Hydroxyphenyl)pyrrolidine-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the pyrrolidine ring.
4-(2-Hydroxyphenyl)pyrrolidine-3-carboxamide: This compound has an amide group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability in various solvents .
Properties
Molecular Formula |
C11H14ClNO3 |
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Molecular Weight |
243.68 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c13-10-4-2-1-3-7(10)8-5-12-6-9(8)11(14)15;/h1-4,8-9,12-13H,5-6H2,(H,14,15);1H |
InChI Key |
IESFQNGHUQQOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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